molecular formula C22H33N3O2S B2783690 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 946356-21-4

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2783690
CAS No.: 946356-21-4
M. Wt: 403.59
InChI Key: VFOIKTOLPIPINS-UHFFFAOYSA-N
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Description

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic chemical compound offered for research and development purposes. This molecule features a distinctive structure incorporating azepane (a seven-membered nitrogen heterocycle), thiophene (a five-membered sulfur heterocycle), and cyclohexenyl moieties, linked by an ethanediamide (oxalamide) spacer. The oxalamide group is a privileged pharmacophore known for its ability to engage in strong hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. Compounds containing thiophene and azepane scaffolds are of significant interest in medicinal chemistry and drug discovery. Specifically, thiophene-based derivatives have been identified as valuable platforms for developing inhibitors of therapeutic targets such as microsomal prostaglandin E synthase-1 (mPGES-1) , a promising anti-inflammatory and anticancer target . The structural complexity of this reagent suggests its potential utility as a key intermediate in organic synthesis or as a molecular scaffold for the design and synthesis of novel bioactive molecules. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in programs targeting enzyme inhibition or protein-protein interactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c26-21(23-12-10-18-8-4-3-5-9-18)22(27)24-16-20(19-11-15-28-17-19)25-13-6-1-2-7-14-25/h8,11,15,17,20H,1-7,9-10,12-14,16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOIKTOLPIPINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azepane Moiety: Starting with a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Oxalamide Linkage: The oxalamide linkage can be formed by reacting an oxalyl chloride derivative with the appropriate amine precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the oxalamide linkage or the cyclohexene ring, potentially yielding amine or cyclohexane derivatives.

    Substitution: Substitution reactions might occur at the azepane or thiophene rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the oxalamide linkage could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its diverse functional groups allow for a wide range of chemical modifications, enabling the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The azepane and thiophene rings could play a role in binding to molecular targets, while the oxalamide linkage might influence the compound’s stability and solubility.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name (Reference) Molecular Weight (g/mol) Functional Groups Notable Features
Target Compound ~465.6* Ethanediamide, azepane, thiophene, cyclohexene Combines aromatic (thiophene), flexible (azepane), and hydrophobic (cyclohexene) motifs.
PT-ADA-PPR N/A Porphyrin, thiophene, ethers Dual-excitation lysosome imaging agent; broader absorption/emission ranges.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 248.3 Thiophene, cyan, amide Two thiophene units; intermediate for advanced heterocyclic chemistry.
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide 407.3 Benzamide, bromoethoxy, thiophene Precursor to D3 receptor ligands; modular synthesis via coupling reactions.
P-61 (C₁₅H₁₅FO₂) 246.28 Cyclohexene, fluoroketone, benzaldehyde Electrophilic fluorinated intermediate for cycloaddition reactions.
Bis-thienyl ethanediamine 316.4 Thiophene, Schiff base (imine) Symmetric bis-thiophene structure; potential for coordination chemistry.

*Estimated based on structural formula.

Unique Advantages of the Target Compound

Diverse Functionalization : Uniquely combines azepane (conformational flexibility), thiophene (aromaticity), and cyclohexene (hydrophobicity) in one scaffold.

Dual Reactivity: Ethanediamide core allows for further derivatization at both amide termini, unlike mono-amide analogs .

Potential Multifunctionality: May serve as a hybrid imaging-therapeutic agent, leveraging thiophene’s luminescence and azepane’s binding affinity.

Biological Activity

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxalamides, which are known for their diverse applications in drug discovery and development.

Chemical Structure

The compound features several key structural components:

  • Azepane Ring : A seven-membered saturated nitrogen-containing ring.
  • Thiophene Moiety : A five-membered ring containing sulfur, contributing to the compound's electronic properties.
  • Cyclohexene Group : An unsaturated six-membered carbon ring, which may influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for various enzymes, affecting metabolic processes.
  • Gene Expression Modulation : Potential effects on gene expression through interaction with transcription factors or other regulatory proteins.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiophene rings have shown significant activity against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Properties

Research has demonstrated that oxalamides can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the activation of caspases and modulation of cell cycle regulators. A study focusing on similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.

Neuroprotective Effects

Compounds containing azepane structures have been studied for their neuroprotective effects. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. Further research is needed to establish the neuroprotective potential of this specific compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction of oxidative stress

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiophene-containing compounds, including derivatives similar to this compound. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines revealed that treatment with oxalamide derivatives resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds activated the intrinsic apoptotic pathway, highlighting their potential as anticancer therapeutics.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis involves sequential amidation and coupling reactions. Critical parameters include:
  • Reagent selection : Use coupling agents like HATU or EDCI for amide bond formation to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while controlling temperature (0–25°C) prevents decomposition of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization improves purity (>95% by HPLC) .
  • Monitoring : TLC and LC-MS track intermediate formation, ensuring stepwise progression .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • 1H NMR : Peaks at δ 7.2–7.5 ppm confirm thiophene protons, while δ 1.2–2.8 ppm indicate azepane and cyclohexenyl groups .
  • 13C NMR : Carbonyl signals at ~170 ppm validate the ethanediamide backbone .
  • IR : Stretching at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
  • HRMS : Exact mass matching within 3 ppm ensures molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility : Use PBS/DMSO mixtures to assess bioavailability; adjust pH for stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A/2C). Key residues (e.g., Asp155 in 5-HT2A) may form hydrogen bonds with the ethanediamide group .
  • MD simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes; RMSD < 2 Å indicates favorable binding .
  • QSAR : Correlate substituent electronegativity (e.g., thiophene vs. furan) with activity to guide structural modifications .

Q. What strategies resolve contradictory bioactivity data across cell lines?

  • Methodological Answer :
  • Dose-response normalization : Use Hill slopes to compare efficacy (EC₅₀) and potency (Emax) discrepancies .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
  • Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins) detect unintended interactions affecting selectivity .

Q. How can regioselective functionalization improve the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Thiophene modification : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance metabolic stability .
  • Azepane substitution : Replace with a piperazine ring to reduce logP (improve solubility) while retaining affinity .
  • Prodrug design : Acetylate the amide NH to enhance membrane permeability, with enzymatic cleavage in target tissues .

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